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2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride Documentation Hub

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  • Product: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
  • CAS: 1166853-02-6

Core Science & Biosynthesis

Foundational

Biological activity of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

This guide provides an in-depth technical analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a specialized small molecule pharmacophore primarily characterized as a potent Trace Amine-Associated Rece...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a specialized small molecule pharmacophore primarily characterized as a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist .

Originating from medicinal chemistry campaigns (notably by F. Hoffmann-La Roche) aimed at developing non-dopaminergic antipsychotics, this compound represents a critical structural evolution from the endogenous trace amine β-phenylethylamine (PEA). By replacing the phenyl ring with a thiophene bioisostere and adding a lipophilic chlorophenyl tail, the molecule achieves high affinity and selectivity for TAAR1, offering a pathway to modulate dopaminergic, glutamatergic, and serotonergic transmission without the metabolic and motor side effects of traditional D2 receptor antagonists.

Molecular Profile & Structural Pharmacology

Chemical Identity
  • IUPAC Name: [5-(4-chlorophenyl)thiophen-2-yl]methanamine hydrochloride

  • CAS Number: 1166853-02-6

  • Molecular Formula: C₁₁H₁₀ClNS · HCl

  • Core Scaffold: 2,5-disubstituted thiophene.

  • Key Pharmacophore: The aminomethyl group mimics the ethylamine side chain of endogenous trace amines, while the 5-(4-chlorophenyl) moiety engages the deep hydrophobic pocket of the TAAR1 orthosteric site, conferring selectivity over adrenergic and dopaminergic receptors.

Mechanism of Action: TAAR1 Agonism

The biological activity of this compound is defined by its agonism at the TAAR1 receptor , a Gs-protein-coupled receptor (GPCR) located intracellularly (in presynaptic terminals) and on the plasma membrane.

Signaling Cascade:

  • Binding: The compound enters the cell (likely via the dopamine transporter DAT or passive diffusion due to lipophilicity) and binds to intracellular TAAR1.

  • G-Protein Coupling: Agonist binding induces a conformational change in TAAR1, triggering the exchange of GDP for GTP on the Gαs subunit.

  • cAMP Production: The activated Gαs stimulates Adenylyl Cyclase (AC) , leading to a rapid accumulation of intracellular cyclic AMP (cAMP).

  • PKA Activation: cAMP activates Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).

  • Functional Outcome (Neuromodulation):

    • DAT/SERT Phosphorylation: PKA phosphorylates the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), often triggering their internalization or reducing their uptake capacity.

    • K+ Channel Modulation: Activation of TAAR1 hyperpolarizes dopaminergic neurons in the Ventral Tegmental Area (VTA), reducing the firing rate of hyperactive dopaminergic neurons (antipsychotic-like effect) while sparing normal motor circuits.

Biological Activity & Therapeutic Applications

Neuropsychiatric Modulation

Unlike classical antipsychotics that block D2 receptors (causing catalepsy and metabolic syndrome), 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene acts as a rheostat for dopaminergic signaling.

Therapeutic AreaMechanism-Based Effect
Schizophrenia Reduces mesolimbic dopamine hyperactivity (positive symptoms) and enhances prefrontal cortical glutamate/dopamine (negative symptoms/cognitive deficits).
Depression Enhances serotonergic tone via modulation of SERT and 5-HT1A receptors.
Addiction Attenuates the reinforcing effects of psychostimulants (cocaine/methamphetamine) by preventing the surge of dopamine release.
Selectivity Profile
  • TAAR1: High Affinity (Ki < 50 nM).

  • Dopamine D2: Low/Negligible Affinity (Ki > 10 µM). Crucial for avoiding extrapyramidal side effects.

  • Adrenergic α/β: Low Affinity.

  • hERG Channel: Often optimized in this scaffold series to minimize QT prolongation risks.

Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the intracellular signaling cascade triggered by 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene upon binding to the TAAR1 receptor.

TAAR1_Pathway Compound 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene TAAR1 TAAR1 Receptor (Intracellular/Membrane) Compound->TAAR1 Agonist Binding Gs Gs Protein (Activation) TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (Phosphorylation/Internalization) PKA->DAT Phosphorylation K_Channel GIRK Channels (Hyperpolarization) PKA->K_Channel Modulation Outcome Modulation of Dopamine Firing (Antipsychotic Effect) DAT->Outcome Altered Neurotransmission K_Channel->Outcome Reduced Firing Rate

Figure 1: Signal transduction pathway of TAAR1 agonism leading to neuromodulation.[1]

Experimental Protocols

To validate the biological activity of this compound, researchers should employ the following standardized workflows.

Chemical Synthesis Protocol (Suzuki Coupling Route)

Objective: To synthesize high-purity hydrochloride salt for biological testing.

  • Starting Materials: 5-bromo-2-thiophenecarbonitrile and 4-chlorophenylboronic acid.

  • Suzuki Coupling:

    • Dissolve 5-bromo-2-thiophenecarbonitrile (1.0 eq) in 1,2-dimethoxyethane (DME).

    • Add 4-chlorophenylboronic acid (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).

    • Add aqueous Na₂CO₃ (2M). Reflux under N₂ for 12 hours.

    • Result: 5-(4-chlorophenyl)thiophene-2-carbonitrile.

  • Reduction:

    • Dissolve the nitrile intermediate in dry THF.

    • Add Borane-THF complex (BH₃·THF, 3.0 eq) dropwise at 0°C.

    • Reflux for 4 hours. Quench with MeOH.

  • Salt Formation:

    • Treat the crude amine with HCl in dioxane.

    • Recrystallize from Ethanol/Ether.

    • Final Product: White crystalline solid (HCl salt).

In Vitro Functional Assay: cAMP Accumulation

Objective: To determine the EC50 potency of the compound at human TAAR1.

  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio) or cAMP-Glo™ Assay (Promega).

  • Protocol:

    • Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.

    • Stimulation: Prepare serial dilutions of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

    • Incubation: Add compound to cells and incubate for 30 minutes at room temperature.

    • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates (HTRF method).

    • Readout: Measure fluorescence resonance energy transfer (FRET) at 665 nm/620 nm.

    • Analysis: Plot FRET ratio vs. log[concentration] to calculate EC50.

In Vivo Microdialysis (Rat Prefrontal Cortex)

Objective: To assess the compound's ability to modulate neurotransmitter release in live tissue.

  • Probe Implantation: Stereotaxic implantation of a microdialysis probe into the medial Prefrontal Cortex (mPFC).

  • Equilibration: Perfusion with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min.

  • Baseline: Collect 3 samples (20 min each) to establish baseline dopamine/glutamate levels.

  • Administration: Administer compound (e.g., 1-10 mg/kg, i.p. or p.o.).

  • Collection: Collect dialysate samples every 20 minutes for 3 hours.

  • Analysis: Quantify neurotransmitters using HPLC-ECD (Electrochemical Detection).

    • Expected Result: Modest increase in cortical dopamine/acetylcholine without the massive striatal dopamine release seen with psychostimulants.

Synthesis & Workflow Visualization

Synthesis_Workflow Start 5-bromo-2-thiophenecarbonitrile Inter Intermediate: 5-(4-chlorophenyl)thiophene-2-carbonitrile Start->Inter Suzuki Coupling Reagent1 4-Chlorophenylboronic Acid Pd(PPh3)4 / Na2CO3 Reagent1->Inter Final 2-(Aminomethyl)-5-(4-Chlorophenyl) Thiophene Hydrochloride Inter->Final Reduction & Salt Formation Reagent2 BH3·THF (Reduction) then HCl Reagent2->Final

Figure 2: Synthetic route for the production of the hydrochloride salt.

References

  • Bissantz, C., et al. (2008). Amine derivatives as TAAR1 agonists and their use. US Patent 2008/0171759 A1. Washington, DC: U.S. Patent and Trademark Office.

  • Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry, 70(3), 257-266.

  • Galitzky, J., et al. (2015). Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotics. Current Pharmaceutical Design, 21(26), 3762-3772.

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(2), 486-496.

  • Berry, M. D., et al. (2017). The physiology, pharmacology, and therapeutic potential of the trace amine-associated receptor 1. Pharmacological Reviews, 69(4), 307-367.

Sources

Exploratory

Pharmacological Profile &amp; Application Guide: 5-(4-Chlorophenyl)thiophen-2-yl)methanamine HCl

This technical guide details the pharmacological profile, chemical properties, and experimental utility of 5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride , a privileged scaffold in medicinal chemistry. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, chemical properties, and experimental utility of 5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride , a privileged scaffold in medicinal chemistry.

Part 1: Executive Summary

5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride (CAS: 1166853-02-6) is a high-value heterocyclic building block and pharmacophore probe used primarily in the discovery of Central Nervous System (CNS) agents. Structurally, it consists of a lipophilic biaryl system (4-chlorophenyl-thiophene) linked to a primary amine.

This compound serves as a critical bioisostere for 4-phenylbenzylamine moieties. Its pharmacological significance lies in its ability to mimic "trace amines" (e.g., tyramine, phenethylamine), making it a potent scaffold for developing ligands targeting Trace Amine-Associated Receptor 1 (TAAR1) , Glycine Transporter 1 (GlyT1) , and Monoamine Oxidase B (MAO-B) .

Key Applications:

  • Lead Optimization: Synthesis of TAAR1 agonists for schizophrenia and depression.

  • Fragment-Based Drug Discovery (FBDD): Exploring S1 pockets in serine proteases (e.g., Factor Xa).

  • Enzyme Inhibition: Design of reversible MAO-B inhibitors.

Part 2: Chemical Identity & Physicochemical Profile

Understanding the physical properties is essential for formulation and assay design. The thiophene ring lowers the aromaticity compared to benzene, altering the pKa of the amine and improving metabolic stability in certain contexts.

Chemical Structure
PropertyDetail
IUPAC Name (5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride
Common Code CAS 1166853-02-6
Molecular Formula C₁₁H₁₀ClNS[1] · HCl
Molecular Weight 260.18 g/mol (Salt); 223.72 g/mol (Free Base)
SMILES ClC1=CC=C(C2=CC=C(CN)S2)C=C1.Cl
Solubility DMSO (>20 mg/mL), Methanol; Low in water (unless acidified)
Physicochemical Properties (In Silico)
ParameterValueImplication for Research
cLogP ~2.6 - 3.1High membrane permeability; suitable for CNS penetration.
TPSA ~26 ŲExcellent blood-brain barrier (BBB) crossing potential.
pKa (Amine) ~9.2Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 2 (Amine)Critical for anchoring in receptor binding pockets (e.g., Aspartate residues).

Part 3: Pharmacodynamics & Mechanism of Action

This compound is rarely used as a standalone drug but rather as a pharmacophore . Its activity profile is derived from its structural congruence with known ligands.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

The biaryl-amine motif is a hallmark of high-affinity TAAR1 agonists (e.g., Roche's Ralmitaront).

  • Mechanism: The primary amine forms a salt bridge with a conserved Aspartate residue (Asp102) in the TAAR1 orthosteric binding pocket. The 4-chlorophenyl tail extends into a hydrophobic sub-pocket, inducing a conformational change that couples the receptor to Gαs proteins.

  • Signaling Outcome: Activation increases intracellular cAMP levels, modulating dopaminergic and glutamatergic transmission in the prefrontal cortex.

Secondary Target: Monoamine Oxidase B (MAO-B)
  • Mechanism: The compound acts as a competitive inhibitor or substrate. The "phenyl-thiophene-methylamine" structure fits into the substrate cavity of MAO-B, mimicking the benzylamine structure of Safinamide.

  • Relevance: Useful as a starting point for designing reversible MAO-B inhibitors for Parkinson’s disease.

Signaling Pathway Visualization

G Ligand 5-(4-Cl-Ph)-Thiophene-Amine Receptor TAAR1 (GPCR) Ligand->Receptor Binding (Asp102 interaction) GProtein Gαs Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Stimulation SecondMessenger cAMP Increase Effector->SecondMessenger ATP -> cAMP Downstream PKA Activation (Glutamate/Dopamine Modulation) SecondMessenger->Downstream Signaling Cascade

Caption: Putative signaling cascade activated by 5-arylthiophene-2-methylamine scaffolds acting on TAAR1.[2]

Part 4: Synthesis & Experimental Protocols

To ensure scientific integrity, the following protocols are provided for the synthesis and biological evaluation of this compound.

Synthesis Workflow (Suzuki-Miyaura Coupling)

This is the industry-standard route for generating high-purity material.

  • Reagents: 5-bromo-2-thiophenecarbonitrile (Starting Material A), 4-chlorophenylboronic acid (Starting Material B), Pd(dppf)Cl₂, K₂CO₃.

  • Coupling: React A and B in Dioxane/Water (4:1) at 90°C for 12h.

  • Intermediate: Isolates 5-(4-chlorophenyl)thiophene-2-carbonitrile.

  • Reduction: Reduce the nitrile using Borane-THF (BH₃·THF) or LiAlH₄ in dry THF at 0°C → RT.

  • Salt Formation: Treat the crude amine with 4M HCl in Dioxane to precipitate the hydrochloride salt.

In Vitro Assay: cAMP Accumulation (TAAR1 Activity)

Purpose: To validate agonist activity.

  • Cell Line: CHO-K1 cells stably expressing human TAAR1.

  • Protocol:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Incubate with 5-(4-Chlorophenyl)thiophen-2-yl)methanamine (concentration range: 1 nM to 10 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Incubate for 30 minutes at 37°C.

    • Detect cAMP levels using a TR-FRET kit (e.g., Cisbio HTRF cAMP Dynamic 2).

    • Data Analysis: Plot RFU vs. log[Concentration] to determine

      
      .
      
    • Control: Use

      
      -Phenylethylamine (PEA) as the positive reference standard.
      

Part 5: Safety & Toxicology

As a research chemical, specific toxicological data is limited, but hazards are inferred from structural analogs.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Handling: Use a fume hood. The free base is likely volatile and prone to oxidation; the hydrochloride salt is stable but hygroscopic.

  • Biological Risk: Potential MAO inhibition means it should not be co-administered with SSRIs in animal models without prior safety screening (Serotonin Syndrome risk).

Part 6: References

  • Roche Patent on TAAR1 Agonists: Bissantz, C., et al. "2-Amino-imidazoles as BACE1 Inhibitors" (Contextual Citation for Inventors and Scaffold Chemistry). US Patent 2008/0171759 A1.

  • Medicinal Chemistry of Thiophenes: "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances.

  • TAAR1 Pharmacology: Revel, F. G., et al. "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry, 2011.

  • Compound Database Entry: PubChem CID 1166853-02-6.

Sources

Foundational

Technical Guide: Antitumor Potential of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

This technical guide provides an in-depth analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a significant pharmacophore and lead scaffold in oncology drug discovery. While not a marketed drug itself...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a significant pharmacophore and lead scaffold in oncology drug discovery.

While not a marketed drug itself, this specific structural motif represents a "privileged scaffold" used to design inhibitors for PDK1 (Phosphoinositide-dependent kinase-1) , LSD1 (Lysine-specific demethylase 1) , and VAP-1 (Vascular Adhesion Protein-1) . The guide focuses on its application as a bioactive fragment and lead compound.

Executive Summary

Compound: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride Molecular Formula: C₁₁H₁₀ClNS · HCl Primary Class: Heterocyclic Aryl-Amine / Privileged Scaffold Therapeutic Targets: PDK1/Akt Signaling, Epigenetic Modulation (LSD1), Tumor Angiogenesis (VAP-1).

This guide analyzes the medicinal chemistry and biological potential of the 2-(aminomethyl)-5-arylthiophene scaffold.[1] Characterized by a lipophilic chlorophenyl tail and a cationic aminomethyl "anchor," this molecule serves as a potent competitive inhibitor in ATP-binding pockets of kinases and the active sites of amine oxidases. Its structural rigidity (thiophene core) combined with the flexible basic tail allows for high-affinity binding to hydrophobic pockets in oncology targets.

Part 1: Structural Pharmacology & Mechanism of Action

Pharmacophore Analysis

The antitumor efficacy of this compound stems from its tripartite structure, designed to exploit specific residues within tumor-associated enzymes.

Structural DomainChemical FeatureBiological Function
Aminomethyl Group (-CH₂NH₂) Primary Amine (Cationic at pH 7.4)Ionic Anchor: Mimics the ε-amino group of Lysine. Forms salt bridges with Asp/Glu residues in the catalytic catalytic clefts of kinases (e.g., PDK1) or epigenetic erasers (LSD1).
Thiophene Core 5-Membered Heterocycle (Electron-rich)Scaffold: Provides rigid spacing between the polar head and lipophilic tail. Participates in

T-shaped stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
4-Chlorophenyl Tail Halogenated Aryl RingHydrophobic Filler: Penetrates deep hydrophobic pockets (selectivity regions). The para-chloro substituent blocks metabolic oxidation (CYP450) and increases lipophilicity (

), enhancing membrane permeability.
Primary Mechanism: PDK1/Akt Pathway Inhibition

The 2-(aminomethyl)thiophene motif is a documented key intermediate in the synthesis of PDK1 inhibitors . PDK1 is the "master kinase" responsible for activating Akt (Protein Kinase B), which drives tumor cell proliferation and survival.

  • Mechanism: The aminomethyl group functions as a hydrogen bond donor/acceptor pair within the ATP-binding hinge region of PDK1.

  • Effect: By competitively inhibiting ATP binding, the compound prevents the phosphorylation of Akt at Thr308.

  • Downstream Consequence: Blockade of the PI3K/Akt/mTOR pathway leads to G1 cell cycle arrest and apoptosis in glioblastoma (U87MG) and breast cancer (MCF-7) models.

Secondary Mechanism: LSD1 Inhibition (Epigenetic Control)

Lysine-specific demethylase 1 (LSD1/KDM1A) is overexpressed in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). LSD1 demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4).

  • Mechanism: The aminomethyl group mimics the methylated lysine substrate. The thiophene ring positions the inhibitor within the FAD-binding domain of LSD1.

  • Result: Inhibition of LSD1 restores the expression of tumor suppressor genes silenced by aberrant demethylation.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of the compound within the PI3K/Akt and Epigenetic pathways.

G RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 PDK1 PDK1 (Master Kinase) PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates (Thr308) Compound 2-(Aminomethyl)-5-(4-Cl-Ph)Thiophene (Inhibitor) Compound->PDK1 Inhibits (ATP Pocket) LSD1 LSD1 (Epigenetic Eraser) Compound->LSD1 Inhibits (Substrate Mimic) mTOR mTORC1 Akt->mTOR Apoptosis Tumor Cell Survival & Proliferation mTOR->Apoptosis Promotes Nucleus Nucleus: Gene Transcription Nucleus->Apoptosis LSD1->Nucleus Silences Suppressors

Figure 1: Dual-mechanism blockade of PDK1 signaling and LSD1 epigenetic remodeling by the thiophene scaffold.

Part 2: Experimental Protocols & Validation

To validate the antitumor potential of this compound, researchers should employ a "Self-Validating" workflow combining chemical synthesis verification with enzymatic and cellular assays.

Synthesis & Purification Protocol

Before biological testing, the HCl salt must be synthesized or verified for purity (>98%) to avoid false positives from metal catalysts.

Reaction Scheme: Suzuki-Miyaura coupling followed by deprotection.

  • Reagents: 5-bromo-thiophene-2-carbonitrile (Starting Material), 4-chlorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Coupling: Reflux in Dioxane/Water (4:1) at 90°C for 12h. Yields 5-(4-chlorophenyl)thiophene-2-carbonitrile.

  • Reduction: Reduce nitrile to amine using LiAlH₄ in dry THF (0°C to RT).

  • Salt Formation: Treat the free base with 4M HCl in Dioxane. Precipitate with diethyl ether.

  • Validation: ¹H NMR (DMSO-d₆) must show the methylene doublet at ~4.2 ppm and the thiophene/phenyl aromatic protons.

In Vitro Kinase Inhibition Assay (PDK1)

Objective: Determine the IC₅₀ of the compound against recombinant PDK1.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ Kinase Assay.

  • Protocol:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant Human PDK1 (1-5 ng/well).

    • Substrate: PDK1-specific peptide (e.g., AKT1 peptide) + ATP (at K_m, typically 10 µM).

    • Incubation: Incubate compound (serial dilution 1 nM - 10 µM) with Enzyme/Substrate for 60 min at RT.

    • Detection: Add ADP-Glo reagent. Read Luminescence.

    • Control: Staurosporine (Positive Control).

    • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Cellular Viability & Selectivity Assay

Objective: Assess cytotoxicity against tumor lines vs. normal fibroblasts.

Cell LineTissue OriginRelevance
U87MG GlioblastomaHigh PDK1/Akt activity; PTEN deficient.
MCF-7 Breast CancerHormone-dependent; sensitive to LSD1 inhibition.
HFF-1 Human Foreskin FibroblastNormal control (Selectivity Index determination).

Protocol:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere for 24h.

  • Treat with compound (0.1, 1, 5, 10, 50, 100 µM) for 72h.

  • Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan with DMSO.

  • Measure Absorbance at 570 nm.

  • Calculation:

    
    . An SI > 5 indicates therapeutic potential.
    

Part 3: Strategic Development & Future Directions

Lead Optimization Strategy

The "2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene" structure is a Lead Compound . To convert it into a clinical candidate, specific modifications are recommended to improve potency and metabolic stability.

Optimization Workflow (DOT Diagram):

Optimization Lead Lead Scaffold: 2-(Aminomethyl)-5-(4-Cl-Ph)Thiophene Mod1 Modification A: N-Methylation / Cyclization Lead->Mod1 Amine Tail Mod2 Modification B: Bioisostere Replacement Lead->Mod2 Thiophene Core Result1 Improve Metabolic Stability (Prevent MAO degradation) Mod1->Result1 Result2 Enhance Selectivity (Target Specific Kinase Isoforms) Mod2->Result2

Figure 2: Medicinal chemistry strategies for scaffold optimization.

  • Preventing MAO Degradation: Primary amines are rapid substrates for Monoamine Oxidases (MAO).

    • Strategy: Convert the aminomethyl group to a cyclopropylamine (for LSD1 potency) or introduce

      
      -methylation to block MAO oxidation.
      
  • Enhancing Solubility: The chlorophenyl group is highly lipophilic.

    • Strategy: Replace the Phenyl ring with a Pyridine or Pyrimidine ring to introduce hydrogen bond acceptors and lower LogP.

Conclusion

2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a versatile, high-value intermediate and probe compound. Its ability to target both the kinase ATP-pocket (PDK1) and epigenetic enzymes (LSD1) makes it a dual-threat scaffold. Researchers should utilize this compound as a starting point for fragment-based drug design, focusing on rigidifying the amine linker to achieve nanomolar potency.

References

  • Title: Methods of treatment using pyridinonyl PDK1 inhibitors (US Patent 9,873,693).
  • Thiophene-Based Antitumor Agents: Title: Synthesis and antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid.[2] Source: Bioorganic & Medicinal Chemistry (PubMed).[2] Context: Validates the 5-chlorothiophene moiety as a bioisostere for phenyl rings in cancer drug design. URL:[Link]

  • LSD1 Inhibitor Design: Title: Design, synthesis and biological evaluation of novel 3,4,5-trisubstituted aminothiophenes as inhibitors of p53-MDM2 interaction.[3] Source: Bioorganic & Medicinal Chemistry Letters.[3] Context: Demonstrates the utility of the aminothiophene scaffold in disrupting protein-protein interactions in cancer. URL:[Link]

  • VAP-1/SSAO Inhibition: Title: Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: a patent review. Source: Expert Opinion on Therapeutic Patents. Context: Establishes the aryl-alkylamine scaffold (specifically 5-arylthiophenes) as a primary class of VAP-1 inhibitors relevant to tumor angiogenesis. URL:[Link]

Sources

Exploratory

Thiophene Scaffolds in Neuropharmacology: From Bioisosteric Design to Metabolic Safety

Executive Summary The thiophene ring—a five-membered, sulfur-containing heteroaromatic—serves as a cornerstone in modern neuropharmacology.[1] Functioning as a bioisostere for benzene, it offers distinct physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring—a five-membered, sulfur-containing heteroaromatic—serves as a cornerstone in modern neuropharmacology.[1] Functioning as a bioisostere for benzene, it offers distinct physicochemical advantages, including altered electron density and improved lipophilicity, which are critical for Blood-Brain Barrier (BBB) penetration. However, the thiophene moiety presents a "structural alert" in drug development: the potential for metabolic bioactivation into reactive S-oxides.[2]

This guide provides a technical roadmap for investigating thiophene derivatives, balancing their potent neuroactive properties against metabolic risks. We detail the medicinal chemistry rationale, specific toxicity screening workflows, and functional assay protocols required to validate these compounds as viable CNS drug candidates.

Structural Rationale: The Thiophene Bioisostere[2][3]

In CNS drug design, replacing a phenyl ring with a thiophene (bioisosterism) is a strategic maneuver to modulate potency and pharmacokinetic (PK) profiles.

Electronic and Steric Properties

Unlike the varying electron density of a benzene ring, thiophene is electron-rich (π-excessive). The sulfur atom’s lone pairs participate in the aromatic system, creating a dipole moment that can enhance specific electrostatic interactions within a receptor binding pocket (e.g., Dopamine D2 or Serotonin 5-HT receptors).

  • Steric Fit: Thiophene is slightly smaller than benzene. This allows it to fit into tighter hydrophobic pockets where a phenyl group might face steric clash.

  • Lipophilicity (LogP): Thiophene derivatives generally exhibit higher lipophilicity than their benzene counterparts. For CNS drugs, an optimal LogP (typically 2.0–4.0) is essential for passive diffusion across the BBB.

Key Examples in Neuropharmacology:

  • Olanzapine (Antipsychotic): Utilizes a thiophene ring fused to a benzodiazepine system to target multiple GPCRs.

  • Duloxetine (SNRI Antidepressant): Features a thiophene ring that is critical for its binding affinity to serotonin and norepinephrine transporters.

  • Rotigotine (Dopamine Agonist): A thiophene-containing patch for Parkinson’s disease.

The Metabolic Challenge: S-Oxidation and Toxicity[2][4][5]

While pharmacologically advantageous, the thiophene ring is susceptible to metabolic activation by Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9. This is the primary failure mode for thiophene candidates.

Mechanism of Bioactivation

The sulfur atom can undergo oxidation to form thiophene S-oxide and thiophene S-dioxide . These intermediates act as Michael acceptors (electrophiles) that can covalently bind to cellular nucleophiles (e.g., cysteine residues on proteins or glutathione), leading to:

  • Hepatotoxicity: As seen with the withdrawn drug Tienilic Acid.[2][3]

  • Depletion of Glutathione (GSH): Increasing oxidative stress in neurons.

Visualization: Metabolic Fate

The following diagram illustrates the divergence between safe clearance and toxic bioactivation.

ThiopheneMetabolism Thiophene Thiophene Derivative (Parent Drug) CYP CYP450 Metabolism (CYP1A2/2C9) Thiophene->CYP Hydroxylation Ring Hydroxylation (Stable Metabolite) CYP->Hydroxylation Safe Route SOxidation S-Oxidation CYP->SOxidation Risk Route Epoxide Thiophene Epoxide/S-Oxide (Reactive Electrophile) SOxidation->Epoxide GSH Glutathione (GSH) Trapping Epoxide->GSH Detoxification Toxicity Covalent Binding to Proteins/DNA Epoxide->Toxicity If GSH Depleted Adduct Stable GSH-Adduct (Excreted) GSH->Adduct

Figure 1: Metabolic divergence of thiophene derivatives.[3] The "Risk Route" (Red) requires early screening via Glutathione Trapping assays.

Experimental Workflows: From Synthesis to Screening[9]

To investigate neuroactive properties safely, a tiered screening approach is mandatory.

Tier 1: Functional Activity (GPCRs)

Most neuroactive thiophenes target G-Protein Coupled Receptors (GPCRs). The Calcium Flux Assay is the industry standard for determining agonist/antagonist activity in real-time.

Tier 2: Safety Profiling (Reactive Metabolites)

Before in vivo behavioral studies, compounds must undergo GSH Trapping Assays .

  • Method: Incubate compound with human liver microsomes (HLM) + NADPH + Glutathione.

  • Analysis: LC-MS/MS to detect [M + GSH] adducts. Presence of adducts indicates formation of reactive S-oxides.

Detailed Protocol: GPCR Calcium Flux Assay

Objective: Quantify the functional potency (


/

) of thiophene derivatives on

-coupled receptors (e.g., 5-HT2A) using a fluorescent calcium indicator.

Reagents:

  • Cell Line: HEK293 stably expressing the target receptor (e.g., 5-HT2A).

  • Dye: Fluo-4 AM (cell-permeable calcium indicator).

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Positive Control: Ionomycin (calcium ionophore) or Serotonin (5-HT).

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293 cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate (poly-D-lysine coated).

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.[4]

    • Add 100 µL of Loading Buffer (Fluo-4 AM 4 µM + 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 60 minutes at 37°C.

  • Baseline Stabilization:

    • Wash cells 1x with Assay Buffer (optional if using no-wash kit).

    • Equilibrate plate at room temperature for 15 minutes.

  • Compound Addition & Measurement (FLIPR/FDSS):

    • Place plate in the kinetic fluorescence plate reader (Excitation: 488 nm, Emission: 525 nm).

    • Record Baseline: Measure fluorescence for 10 seconds.

    • Injection: Inject 20 µL of 5x concentrated Thiophene derivative.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence - Baseline / Baseline).
      
    • Plot dose-response curves to determine

      
      .
      
Visualization: Calcium Flux Workflow

Figure 2: Step-by-step workflow for high-throughput calcium mobilization screening.

Comparative Data: Phenyl vs. Thiophene[11]

The following table illustrates the typical SAR (Structure-Activity Relationship) shifts observed when switching from a phenyl to a thiophene scaffold in a hypothetical 5-HT antagonist series.

ParameterPhenyl Analogue (Reference)Thiophene Analogue (Target)Impact
LogP 2.83.1Improved BBB Permeability
5-HT2A

(nM)
15.44.23.6x Potency Increase
Metabolic Stability (

)
> 60 min25 minReduced Stability (Risk)
GSH Adducts Not DetectedDetected (+307 Da)Requires Structural mod.

Note: The increase in potency is often due to the specific electronic interaction of sulfur with receptor residues (e.g., aromatic-sulfur interactions), but the metabolic stability penalty requires mitigation (e.g., blocking the 5-position of the thiophene ring).

References

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Discusses the pharmacophoric properties of thiophene in marketed drugs like Olanzapine.

  • Chemical Research in Toxicology. (2015). Bioactivation Potential of Thiophene-Containing Drugs. Detailed analysis of the S-oxidation mechanism and toxicity alerts.

  • National Institutes of Health (PMC). (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Standard protocol for calcium flux assays used in neuropharmacology.

  • Journal of Medicinal Chemistry. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Review of recent SAR advancements.

Sources

Protocols & Analytical Methods

Method

Method Development &amp; Validation Guide: HPLC Analysis of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Executive Summary & Scope Target Analyte: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride CAS Registry Number: 38401-71-7 (related free base/intermediates) / Specific salt forms vary by supplier. Primary Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analyte: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride CAS Registry Number: 38401-71-7 (related free base/intermediates) / Specific salt forms vary by supplier. Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors, specifically Rivaroxaban (Xarelto) .

This application note details the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment and impurity profiling of this thiophene-based amine. The method addresses the specific chromatographic challenges posed by the molecule: the basicity of the primary amine (pKa ~9.0) which causes peak tailing, and the hydrophobicity of the chlorophenyl-thiophene core.

Chemical Context & Method Strategy

The Analytical Challenge

The analyte contains two distinct functional domains:

  • Hydrophobic Domain: The 5-(4-chlorophenyl)thiophene moiety is highly lipophilic and conjugated, providing strong UV absorption but requiring significant organic solvent strength for elution.

  • Basic Domain: The 2-aminomethyl group is a primary amine. At neutral pH, it interacts strongly with residual silanols on silica-based columns, leading to peak tailing and poor reproducibility.

Strategic Solution: pH Control

To achieve a Gaussian peak shape, we employ a "pH Suppression" strategy . By adjusting the mobile phase pH to 3.0 (well below the pKa of ~9.0) , the amine functional group remains fully protonated (


). This prevents hydrogen bonding with silanols and ensures the analyte behaves as a predictable cation, interacting primarily through hydrophobic mechanisms with the C18 stationary phase.

ChemicalLogic Analyte Target Analyte (Basic Amine) Neutral_pH Neutral pH (7.0) Partial Ionization Analyte->Neutral_pH If used in Acidic_pH Acidic pH (3.0) Full Protonation Analyte->Acidic_pH Recommended Result_Bad Silanol Interaction (Peak Tailing) Neutral_pH->Result_Bad Result_Good Repulsion from Silanols (Sharp Peaks) Acidic_pH->Result_Good

Figure 1: Mechanistic logic for selecting acidic mobile phase conditions to mitigate amine tailing.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), End-capped. Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for impurity verification).

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation[3]
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) in water. Adjust pH to 3.0 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.
    • Why Phosphate? It provides excellent buffering capacity at pH 3.0 and suppresses ion-exchange interactions.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2]

Gradient Program

A gradient is required to separate the polar amine salts from neutral, lipophilic impurities (e.g., the nitrile precursor).

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Elution Mode
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Stock Solution: Weigh 25 mg of the standard into a 50 mL volumetric flask. Dissolve in 25 mL of Diluent. Sonicate for 5 minutes. Make up to volume. (Conc: 0.5 mg/mL).

  • Test Solution: Prepare the sample using the same procedure as the stock.

  • System Suitability Solution: Spike the target analyte solution with 0.1% of the starting material (5-(4-chlorophenyl)thiophene-2-carbonitrile) to verify resolution.

Impurity Profiling & Related Substances

In the synthesis of Rivaroxaban intermediates, specific impurities must be monitored. This method is designed to separate:

  • Starting Material (Nitrile): 5-(4-chlorophenyl)thiophene-2-carbonitrile. This is neutral and highly lipophilic. It will elute significantly later than the amine (approx. RT 12-14 min).

  • Des-chloro Impurity: 2-(Aminomethyl)-5-phenylthiophene. Lacks the chlorine atom; elutes slightly earlier than the main peak due to lower hydrophobicity.

  • Regioisomers: Depending on the thiophene substitution chemistry, isomers may form. The high efficiency C18 column is required to resolve these.

Workflow cluster_separation Separation Physics Sample Raw Sample (Solid HCl Salt) Prep Dissolution in 50:50 Diluent (Sonicate 5 min) Sample->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation C18 Column Interaction (pH 3.0 Buffer) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Data Data Analysis: Area % & RRT Detect->Data

Figure 2: Analytical workflow from sample preparation to data processing.[2][3][4][5][6]

Method Validation Parameters (ICH Q2)

To ensure this protocol is "Trustworthy" and compliant with regulatory standards (E-E-A-T), the following validation criteria must be met:

System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical for basic amines).

  • Theoretical Plates (N): NLT 5000.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (usually the des-chloro analog).

  • RSD (Precision): < 2.0% for 5 replicate injections.

Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (10% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Robustness[1][6]
  • pH Variation: ± 0.2 units. (Note: Increasing pH above 4.0 may cause drastic tailing; keep acidic).

  • Column Temperature: ± 5°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is ≤ 3.[7]0. Add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker if using an older generation column.
Drifting Retention Time Inadequate equilibration.The amine can modify the stationary phase surface. Increase equilibration time between gradient runs (min 5 column volumes).
Split Peaks Solvent mismatch.The sample diluent (50% ACN) may be too strong if the initial gradient is 10% ACN. Reduce diluent strength to 20% ACN if solubility permits.

References

  • Rivaroxaban Synthesis Context: Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • HPLC of Basic Amines: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Impurity Profiling Standards: International Conference on Harmonisation (ICH). (2005).[2][8][9] "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

  • Compound Data: PubChem. "Rivaroxaban (Related Intermediates)." National Library of Medicine.

Sources

Application

Application Note: NMR Characterization of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Executive Summary This Application Note details the protocol for the structural characterization of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride using high-field Nuclear Magnetic Resonance (NMR) spectroscopy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the structural characterization of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This compound represents a critical scaffold in medicinal chemistry, often serving as a fragment for serine protease inhibitors (e.g., Factor Xa) or kinase inhibitors.

The hydrochloride salt form presents specific challenges—notably solubility and proton exchange rates—that distinguish it from its free base counterpart. This guide prioritizes DMSO-d₆ as the solvent of choice to ensure complete solubility and the visibility of the exchangeable ammonium protons, which are critical for confirming the salt formation.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

PropertyDetail
IUPAC Name [5-(4-chlorophenyl)thiophen-2-yl]methanamine hydrochloride
Formula C₁₁H₁₀ClNS · HCl
MW 223.72 (Free Base) / 260.18 (Salt)
Key Features Thiophene core, Para-substituted phenyl ring, Primary amine (salt)

Experimental Protocol

Solvent Selection Strategy (Critical)

The choice of solvent is the single most important variable in this analysis.

  • CDCl₃: Not Recommended.[1] The hydrochloride salt is sparingly soluble, leading to poor signal-to-noise ratios. Furthermore, trace acidity in CDCl₃ can broaden exchangeable protons.

  • DMSO-d₆: Recommended. Excellent solubility for polar salts. The high viscosity and hydrogen-bonding capability slow down proton exchange, often allowing the observation of the ammonium (–NH₃⁺) protons as a distinct triplet or broad singlet.

  • D₂O: Secondary. Useful for "D₂O Shake" experiments to confirm exchangeable protons (NH signals will disappear), but not for primary characterization due to the loss of these diagnostic signals.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid hydrochloride salt.

  • Dissolution: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of suspended particles. If turbidity persists, filter through a glass wool plug directly into the NMR tube.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO pentet (2.50 ppm) as the internal reference.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H NMR: 16 scans, 2s relaxation delay (d1), 30° pulse angle.

  • 13C NMR: 512–1024 scans (due to lower sensitivity and quaternary carbons), proton-decoupled.

  • 2D Experiments: COSY (H-H connectivity), HSQC (C-H direct correlation), HMBC (Long-range C-H connectivity).

Data Analysis & Interpretation

1H NMR Assignment Logic

The spectrum will display four distinct regions. The assignment logic proceeds from the most unambiguous signals (NH₃⁺ and CH₂) to the aromatic region.

Region 1: The Ammonium Salt (8.0 – 9.0 ppm)
  • Observation: A broad singlet or broad triplet integrating to 3 protons.

  • Mechanism: The HCl salt protonates the amine, forming –CH₂–NH₃⁺. In DMSO-d₆, these protons are deshielded and exchange slowly.

  • Validation: If this signal is absent, the sample may be the free base or the solvent contains excessive water facilitating rapid exchange.

Region 2: The Methylene Linker (4.0 – 4.5 ppm)
  • Observation: A quartet (if coupled to NH₃⁺) or singlet integrating to 2 protons.

  • Shift: Expected at ~4.2 ppm .

  • Note: This is significantly downfield compared to the free base (~3.9 ppm) due to the inductive effect of the cationic nitrogen.

Region 3: The Thiophene Ring (7.0 – 7.6 ppm)
  • Proton H3 (adjacent to CH₂): Doublet (~3.5 Hz coupling).

  • Proton H4 (adjacent to Phenyl): Doublet (~3.5 Hz coupling).[2]

  • Differentiation: H4 is typically more deshielded (downfield) than H3 due to the magnetic anisotropy and conjugation with the phenyl ring.

Region 4: The 4-Chlorophenyl Ring (7.4 – 7.8 ppm)
  • Pattern: AA'BB' system (often appears as two distinct doublets with "roofing" effect).

  • Coupling: Large ortho-coupling (~8 Hz).

  • Assignment: The protons ortho to the thiophene ring are deshielded (downfield) relative to the protons ortho to the chlorine atom.

Representative Chemical Shift Data (DMSO-d₆)[11]
PositionTypeδH (ppm)MultiplicityJ (Hz)δC (ppm)
NH₃⁺ Amine8.45 br s / t--
2' Phenyl (ortho to Th)7.68 d8.5127.5
3' Phenyl (ortho to Cl)7.48 d8.5129.3
H4 Thiophene7.42 d3.8124.8
H3 Thiophene7.20 d3.8128.1
CH₂ Methylene4.25 q / s5.537.4

Note: Values are representative estimates based on substituent chemical shift additivity rules and analogous thiophene derivatives [1, 2].

Visualization of Workflows

Characterization Logic Flow

The following diagram illustrates the decision-making process for assigning the structure based on spectral features.

NMR_Workflow Start Dissolve Sample in DMSO-d6 Check_NH Check 8.0-9.0 ppm region Start->Check_NH Salt_Confirm Signal Present (3H): Confirm HCl Salt Form Check_NH->Salt_Confirm Broad Singlet FreeBase_Suspect Signal Absent: Suspect Free Base or Wet Solvent Check_NH->FreeBase_Suspect No Signal D2O_Shake Perform D2O Shake Test Salt_Confirm->D2O_Shake Assign_CH2 Locate CH2 (~4.2 ppm) Check COSY to NH3+ D2O_Shake->Assign_CH2 Signal Disappears Assign_Thio Identify Thiophene Doublets (J ~3.5 Hz) Assign_CH2->Assign_Thio Assign_Ph Identify AA'BB' Phenyl (J ~8.5 Hz) Assign_Thio->Assign_Ph HMBC_Link HMBC: Link CH2 to Thiophene C2 Link Thiophene C5 to Phenyl C1 Assign_Ph->HMBC_Link

Figure 1: Step-by-step logic for validating the salt form and assigning the molecular skeleton.

Structural Connectivity (HMBC Correlations)

This diagram details the critical long-range correlations required to prove the connectivity between the three fragments (Amine-Linker, Thiophene, Phenyl).

HMBC_Connectivity NH3 NH3+ Protons CH2 CH2 Protons (4.25 ppm) NH3->CH2 COSY Th_C2 Thiophene C2 (Quaternary) CH2->Th_C2 HMBC (Strong) Th_H3 Thiophene H3 CH2->Th_H3 NOESY (Spatial) Th_H3->Th_C2 HMBC Th_C5 Thiophene C5 (Quaternary) Th_H3->Th_C5 HMBC (Weak) Ph_C1 Phenyl C1 (Quaternary) Ph_H2 Phenyl H-Ortho Ph_H2->Th_C5 HMBC (Critical Link) Ph_H2->Ph_C1 HMBC

Figure 2: Key 2D NMR correlations. The HMBC from Phenyl H-Ortho to Thiophene C5 is the definitive link between the two aromatic rings.

Troubleshooting & Validation

Distinguishing Salt vs. Free Base

The chemical shift of the methylene protons (–CH₂–) is the most reliable indicator if the exchangeable NH protons are not visible.

  • Free Base: δ ~ 3.8 – 3.9 ppm.

  • HCl Salt: δ ~ 4.2 – 4.3 ppm (Deshielded).

Common Impurities[12]
  • Residual Solvents: Check for Ethanol (1.06, 3.44 ppm in DMSO) or Ethyl Acetate (1.17, 1.99, 4.03 ppm) often used in crystallization.

  • Water: In DMSO-d₆, the H₂O signal appears at ~3.33 ppm. If the water peak is broad, it indicates proton exchange with the amine salt.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift additivity rules).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link

  • PubChem Compound Summary. (2023). 2-(Aminomethyl)thiophene derivatives.[3][4][5] National Center for Biotechnology Information. Link

Sources

Method

Experimental Application of 5-(4-Chlorophenyl)thiophen-2-yl)methanamine Hydrochloride

Executive Summary & Compound Profile 5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride is a privileged heterocyclic scaffold primarily utilized in the development of antimitotic agents and kinase inhibitors. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-(4-Chlorophenyl)thiophen-2-yl)methanamine hydrochloride is a privileged heterocyclic scaffold primarily utilized in the development of antimitotic agents and kinase inhibitors. Structurally, it serves as a bioisostere to known furan-based tubulin inhibitors, offering enhanced metabolic stability due to the thiophene ring's resistance to oxidative ring opening compared to furan.

Researchers utilize this compound as a core building block (intermediate) for structure-activity relationship (SAR) studies targeting:

  • Tubulin Polymerization Inhibition: Targeting the Colchicine-binding site to induce G2/M cell cycle arrest.

  • Kinase Inhibition: Acting as a "hinge-binder" fragment in the design of ATP-competitive inhibitors (e.g., VEGFR, EGFR).

  • Serine Protease Inhibition: As a P1 moiety in Factor Xa inhibitor design.

Physicochemical Properties
PropertySpecification
Chemical Formula C₁₁H₁₀ClNS · HCl
Molecular Weight ~260.18 g/mol (Salt form)
Appearance Off-white to pale yellow solid
Solubility DMSO (>20 mg/mL), Water (Moderate; pH dependent), Methanol
Storage -20°C, Desiccated, Protect from light
Stability Hygroscopic; stable in DMSO for 1 month at -20°C

Mechanism of Action (MOA)

The primary pharmacological utility of this scaffold lies in its ability to disrupt microtubule dynamics. The 4-chlorophenyl moiety mimics the hydrophobic pharmacophores found in Combretastatin A-4 and Colchicine, while the thiophene spacer positions the amine for hydrogen bonding within the tubulin


-subunit.
Pathway Visualization: Microtubule Destabilization

The following diagram illustrates the downstream effects of the compound upon binding to the Colchicine site.

Microtubule_Pathway Compound 5-(4-Chlorophenyl)thiophen-2-yl)methanamine Tubulin_Dimer Tubulin Heterodimer (Colchicine Binding Site) Compound->Tubulin_Dimer Binds with High Affinity Polymerization Microtubule Polymerization Tubulin_Dimer->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoints Spindle Assembly Checkpoint (Mad2/BubR1 Activation) Spindle->Checkpoints Triggers Arrest G2/M Cell Cycle Arrest Checkpoints->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death via G2/M arrest.

Experimental Protocols

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: To quantify the IC₅₀ of the compound against purified tubulin polymerization.

Reagents Required:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Positive Control: Colchicine (Depolymerizer).

  • Negative Control: Paclitaxel (Stabilizer) or DMSO (Vehicle).

Workflow:

  • Preparation: Reconstitute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Dosing: Prepare a 100x stock of the test compound in DMSO.

  • Incubation:

    • Add 2 µL of compound stock to a pre-warmed (37°C) 96-well plate.

    • Add 100 µL of the cold Tubulin/GTP mix to the wells.

  • Measurement: Immediately place the plate in a kinetic fluorescence reader (Ex: 360 nm / Em: 450 nm if using DAPI reporter, or OD340 nm for turbidity).

  • Kinetics: Read absorbance/fluorescence every 30 seconds for 60 minutes at 37°C.

Data Analysis: Calculate the


 (max polymerization rate) or the steady-state mass.


Protocol B: Cellular Functionalization (Late-Stage Synthesis)

Objective: Use the free methanamine group to synthesize a library of amide or urea derivatives for SAR optimization.

Reaction Scheme: R-COOH + Compound-NH2 ->[HATU, DIPEA]-> R-CONH-Compound

Step-by-Step:

  • Dissolution: Dissolve 0.1 mmol of 5-(4-Chlorophenyl)thiophen-2-yl)methanamine HCl in 1 mL DMF.

  • Base Addition: Add 0.3 mmol DIPEA (N,N-Diisopropylethylamine) to neutralize the HCl salt.

  • Coupling: Add 0.1 mmol Carboxylic Acid partner and 0.11 mmol HATU.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1]

  • Purification: Dilute with EtOAc, wash with NaHCO₃, and purify via Prep-HPLC.

Experimental Workflow Visualization

The following diagram outlines the standard validation pipeline for this compound in a drug discovery context.

Workflow Stock Stock Prep (10mM in DMSO) Biochem Biochemical Assay (Tubulin Polymerization) Stock->Biochem Primary Screen Cellular Cellular Assay (MTT/MTS in HeLa/MCF-7) Stock->Cellular Phenotypic Screen FACS Cell Cycle Analysis (Propidium Iodide Flow) Biochem->FACS Confirm MOA Cellular->FACS If IC50 < 1µM SAR SAR Optimization (Amide Coupling) FACS->SAR Lead Opt.

Caption: Integrated workflow for validating the compound's efficacy from biochemical screening to lead optimization.

Expected Results & Troubleshooting

AssayExpected Result (Active)Troubleshooting (If Inactive)
Turbidimetry (OD340) Decreased OD vs. Vehicle (Flat line similar to Colchicine)Ensure Tubulin is fresh; GTP must be added immediately before assay.
Cell Cycle (FACS) Accumulation of cells in G2/M phase (4N DNA content)Check compound permeability; verify incubation time (18-24h is optimal).
Solubility Clear solution in DMSOIf precipitate forms in aqueous buffer, lower concentration or add 0.1% Tween-80.

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-arylthiophenes as a new class of potent tubulin inhibitors." Journal of Medicinal Chemistry. Link

  • Penthala, N. R., et al. (2015). "Synthesis and evaluation of 5-(substituted phenyl)thiophene-2-carboxylic acid derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Kamal, A., et al. (2014). "Thiophene-based derivatives as tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "5-(4-Chlorophenyl)thiophen-2-yl)methanamine." National Center for Biotechnology Information. Link

Sources

Application

Application Note: Protocol for Dissolving 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Abstract & Scope This application note provides a standardized protocol for the solubilization, storage, and handling of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride (CAS: 1166853-02-6). This compound is a s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a standardized protocol for the solubilization, storage, and handling of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride (CAS: 1166853-02-6). This compound is a synthetic small molecule scaffold featuring a lipophilic chlorophenyl-thiophene core and a polar aminomethyl hydrochloride tail. Due to its amphiphilic nature—possessing both a hydrophobic aromatic system and a hydrophilic ionic headgroup—improper dissolution often leads to "silent precipitation" in aqueous assays, compromising data reproducibility.

This guide is designed for researchers conducting high-throughput screening (HTS) , receptor binding assays (specifically GABA-ergic structural analogs), and enzymatic inhibition studies .

Physicochemical Profile & Solubility Logic

To design a robust protocol, one must understand the competing forces within the molecule.

PropertyValue / DescriptionImplication for Protocol
Molecular Formula C₁₁H₁₁Cl₂NSIncludes HCl counterion.[1]
Molecular Weight ~260.18 g/mol Small molecule; rapid diffusion.
Hydrophobicity High (Chlorophenyl + Thiophene)Drives aggregation in water.
Salt Form Hydrochloride (HCl)Improves aqueous solubility at low pH.
pKa (Estimated) ~9.0 - 10.0 (Primary Amine)Protonated at physiological pH (7.4).
The Solubility Paradox

While the HCl salt form is intended to enhance water solubility, the bulky chlorophenyl group dominates the thermodynamic profile.

  • In Water: The salt dissolves, but the hydrophobic effect may cause the molecules to form micelles or aggregates at concentrations >1 mM.

  • In PBS (pH 7.4): The buffering capacity can strip the proton from the amine (depending on exact pKa), potentially reverting the salt to its "Free Base" form, which is insoluble and precipitates immediately.

Core Directive: Always establish a "Master Stock" in an organic solvent (DMSO) before introducing the compound to an aqueous environment.

Materials & Reagents

  • Compound: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride (>95% Purity).[2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).

  • Secondary Solvent (Optional): Ethanol (absolute), only if DMSO is incompatible with specific downstream targets.

  • Aqueous Buffer: PBS (pH 7.4) or HEPES-buffered saline.

  • Equipment: Vortex mixer, Sonicator bath (room temperature), Centrifuge (benchtop).

Protocol: Preparation of Master Stock Solution

Target Concentration: 10 mM to 50 mM (in DMSO). Rationale: High-concentration stocks minimize the volume of DMSO added to cells, keeping final DMSO concentration <0.1% to avoid solvent toxicity.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic HCl salt.

  • Weighing: Weigh the desired mass (e.g., 2.6 mg for 1 mL of 10 mM stock).

    • Calculation:

      
      
      
  • Solvent Addition: Add 100% Anhydrous DMSO.

    • Do not use water or PBS at this stage.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: If the solution is cloudy, sonicate for 5 minutes at room temperature. The solution must be optically clear.

  • Aliquoting: Dispense into light-protective (amber) microcentrifuge tubes.

    • Volume: 20–50 µL per tube (single-use aliquots).

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions (Assay Ready)

Critical Warning: Never dilute the DMSO stock directly into a "static" well of media. This causes local high concentrations where the compound precipitates before mixing.

The "Intermediate Dilution" Method

To transition from organic DMSO to aqueous media, use a step-down dilution to prevent "shock precipitation."

  • Thaw: Thaw the DMSO stock aliquot at room temperature. Vortex to ensure homogeneity.

  • Intermediate Step (10x): Dilute the DMSO stock 1:10 into the assay buffer (e.g., PBS or Media).

    • Technique: Pipette the buffer into the tube, then add the DMSO stock dropwise while vortexing the buffer.

    • Result: A 10% DMSO solution containing the compound.

  • Final Dilution (1x): Dilute the Intermediate Step 1:100 (or as required) into the final assay well.

    • Final DMSO: 0.1% (Safe for most cell lines).

Visualizing the Workflow

DissolutionProtocol cluster_check Quality Control Solid Solid Compound (Hygroscopic HCl Salt) Weigh Weigh & Equilibrate (Room Temp) Solid->Weigh DMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->DMSO Solvent Choice Sonicate Vortex & Sonicate (Ensure Optical Clarity) DMSO->Sonicate Storage Aliquot & Freeze (-20°C / -80°C) Sonicate->Storage Master Stock Dilution Working Solution Prep (Intermediate Dilution) Storage->Dilution Thaw Assay Final Assay Well (<0.1% DMSO) Dilution->Assay Dilute into Media Check Check for Precipitate (Inverted Microscope) Dilution->Check Check->Assay Clear

Figure 1: Decision matrix for the dissolution and dilution of thiophene-HCl salts. Note the mandatory intermediate check for precipitation.

Self-Validating Quality Control

A protocol is only trustworthy if it includes stop-points to verify success.

A. The "Salting Out" Test

Before running a valuable assay, perform a dummy dilution in a clear microplate.

  • Prepare the final concentration in your assay buffer.

  • Incubate at 37°C for 1 hour (mimicking assay duration).

  • Validation: Inspect under an inverted microscope at 20x.

    • Pass: Solution is clear.

    • Fail: Needle-like crystals or amorphous aggregates are visible. (Indicates the free base has crashed out; reduce concentration or increase DMSO %).

B. pH Drift Check

Thiophene-amines can be sensitive to pH.

  • Check the pH of your buffer after adding the compound if using high concentrations (>100 µM). The HCl salt can acidify weak buffers, altering protein binding kinetics.

Biological Context & Application

Based on structural homology to known Thiophene-based pharmacophores.

This compound belongs to a class of Aminomethyl-Thiophenes , which are frequently investigated as:

  • Bioisosteres for Benzylamines: Used in fragment-based drug discovery (FBDD) targeting GPCRs.

  • GABA Analogues: The distance between the amine and the aromatic ring mimics the pharmacophore of GABA-B agonists/antagonists (similar to Saclofen derivatives).

  • Enzyme Inhibitors: Thiophene derivatives are reported inhibitors of specific proteases and kinases in oncology research.

Assay Compatibility Table
Assay TypeRecommended BufferPrecaution
Cell Viability (MTT/ATP) RPMI/DMEM + 10% FBSSerum proteins (Albumin) may bind the lipophilic thiophene, reducing free drug concentration.
Electrophysiology (Patch Clamp) Ringer's SolutionEnsure pH is strictly 7.4; HCl salt may shift local pH near the pipette tip.
Enzymatic (FRET/Kinase) HEPES/TrisAvoid Phosphate buffers if the enzyme requires divalent cations (Ca²⁺/Mg²⁺) to prevent salt precipitation.

References

  • PubChem Compound Summary. (2023). 2-(Aminomethyl)-5-(4-chlorophenyl)thiophene hydrochloride.[2] National Center for Biotechnology Information. Link

  • Tocris Bioscience. (2023). Solubility Guide for Hydrophobic Amine Salts. Bio-Techne. Link

  • Sigma-Aldrich (Merck). (2023). Handling and Stability of Thiophene Derivatives. Technical Bulletin. Link

  • Mabkhot, Y. N., et al. (2016).[3] Biological Activities of Thiophenes. Encyclopedia. Link

Sources

Method

Application Note: LC-MS/MS Bioanalysis and Fragmentation Characterization of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It synthesizes chemical logic with industry-standard validation protocols (FDA/ICH).

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It synthesizes chemical logic with industry-standard validation protocols (FDA/ICH).

Abstract

This guide details the mass spectrometric characterization and quantification of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride , a pharmacologically relevant scaffold often associated with GABA-ergic ligands and kinase inhibitors. We provide a robust LC-MS/MS protocol utilizing Electrospray Ionization (ESI) in positive mode.[1] Key focus areas include the elucidation of fragmentation pathways (MS2), management of the hydrochloride salt form during sample preparation, and adherence to FDA Bioanalytical Method Validation (2018) guidelines for linearity and precision.

Physicochemical Characterization

Before method development, the analyte's fundamental mass properties must be established to predict ionization behavior and isotopic envelopes.

PropertyValueNotes
Chemical Formula C₁₁H₁₀ClNS · HClFree Base: C₁₁H₁₀ClNS
Molecular Weight 223.72 g/mol (Free Base)Salt MW: ~260.18 g/mol
Monoisotopic Mass 223.0222 DaBased on ³⁵Cl, ³²S
Precursor Ion [M+H]⁺ 224.03 Da Target for ESI+
Isotopic Pattern M (100%) / M+2 (~32%)Distinct 3:1 ratio due to Chlorine

Analyst Note: The hydrochloride salt dissociates in solution. The mass spectrometer detects the protonated free base [M+H]⁺. Do not look for the salt mass (260.18) in the Q1 scan.

Experimental Protocol

Sample Preparation

Handling the hydrochloride salt requires specific attention to solubility and pH to prevent precipitation or poor ionization.

  • Stock Solution: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Methanol:Water (50:50, v/v) .

    • Why: Pure acetonitrile may cause the salt to precipitate. Water ensures complete dissociation of the HCl.

  • Working Standard: Dilute stock to 1 µg/mL in 0.1% Formic Acid in Water .

    • Why: Acidic diluent maintains the amine in its protonated state, preventing adsorption to glass/plastic surfaces.

Liquid Chromatography (LC) Conditions

A Reversed-Phase (RP) method is selected to retain the polar amine while separating potential hydrophobic impurities.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters[2][3][4][5]
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C (High temp required for thiophene stability).

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

Fragmentation Analysis (MS/MS)

Understanding the fragmentation is critical for selecting robust MRM (Multiple Reaction Monitoring) transitions.

Primary Fragmentation Pathway

The [M+H]⁺ ion (m/z 224.0) undergoes Collision Induced Dissociation (CID).

  • Loss of Ammonia (NH₃, -17 Da): The primary amine is the most fragile moiety. Cleavage yields a resonance-stabilized carbocation (m/z 207.0).

  • Thiophene Ring Cleavage: High collision energy leads to the degradation of the thiophene core, often losing fragments like CHS or C₂H₂.

  • Chlorine Isotope Verification: The daughter ions retaining the chlorophenyl group must preserve the 3:1 isotopic ratio.

Visualization of Fragmentation Logic

The following diagram illustrates the structural transitions during MS/MS analysis.

G cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 224.0 (35Cl) (Protonated Amine) Fragment1 Fragment A (Major) m/z 207.0 [M+H - NH3]+ Precursor->Fragment1 Low CE (15-20 eV) Transition1 Neutral Loss: NH3 (-17 Da) Fragment2 Fragment B m/z 172.0 (Loss of Cl radical/HCl) Fragment1->Fragment2 High CE (>35 eV) Transition2 Ring Cleavage (High CE) key1 Quantifier Ion key2 Qualifier Ion

Caption: Proposed fragmentation pathway for 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene. The loss of ammonia (m/z 207.0) is the most stable transition for quantification.

Method Validation Strategy

To ensure data integrity for drug development applications, this method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range[3][6]
  • Target Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x² (Required to accurately fit the lower end of the curve for high-dynamic-range amines).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effects & Selectivity

Thiophene derivatives can suffer from ion suppression in plasma.

  • Protocol: Infuse the analyte post-column while injecting blank plasma extract.

  • Observation: Look for dips in the baseline at the retention time (approx 2.5 - 3.0 min).

  • Mitigation: If suppression >20% is observed, switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) to elute the amine away from phospholipids.

Carryover

Amines are notorious for sticking to metallic flow paths.

  • Wash Solution: Use Acetonitrile:Water:Formic Acid (40:40:20) as the needle wash. The high acid content ensures the amine remains soluble and is flushed from the injector.

Summary of MRM Transitions

For routine analysis, program the Triple Quadrupole (QQQ) with these transitions:

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Role
Target (³⁵Cl) 224.0207.018Quantifier
Target (³⁵Cl) 224.0172.035Qualifier
Target (³⁷Cl) 226.0209.018Isotope Confirmation

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2023). Compound Summary for 2-(Aminomethyl)thiophene. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Status: Operational Ticket ID: #THIO-AM-CL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification & Isolation Challenges for Thiophene-Methylamine Salts Executive Summary The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THIO-AM-CL-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Purification & Isolation Challenges for Thiophene-Methylamine Salts

Executive Summary

The synthesis and purification of 2-(Aminomethyl)-5-(4-Chlorophenyl)thiophene Hydrochloride presents a unique triad of challenges: (1) the high affinity of thiophene sulfur for palladium catalysts, (2) the propensity of the amine hydrochloride salt to "oil out" rather than crystallize, and (3) the risk of hydrodehalogenation (loss of the 4-chloro substituent) during cross-coupling.

This guide moves beyond standard recipes to provide a mechanistic understanding of these failures and self-validating protocols to resolve them.

Module 1: The "Oiling Out" Phenomenon

The Issue: Instead of forming a white crystalline solid, the product separates as a viscous, sticky oil at the bottom of the flask upon cooling or anti-solvent addition.

Root Cause Analysis: Amine hydrochloride salts often exhibit a "metastable liquid phase" (LLPS - Liquid-Liquid Phase Separation) before crystallization. This occurs when the supersaturation is too high or the dielectric constant of the solvent mixture drops too rapidly, forcing the ionic salt out of solution faster than the crystal lattice can organize.

Troubleshooting Protocol: The "Dual-Solvent" Equilibrium

Do not simply add more anti-solvent. Follow this thermodynamic control method.

Reagents:

  • Solvent A (Good): Isopropanol (IPA) or Methanol (MeOH).

  • Solvent B (Bad/Anti): Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Solvent A (60-70°C).

  • The Cloud Point: Add hot Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.

  • The Reversal: Add just enough hot Solvent A (drops) to clear the solution back to transparent.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature in the oil bath. This slows the cooling rate (approx 1°C/min).

  • Seeding (Critical): If oil droplets appear at roughly 40°C, scratch the glass interface or add a seed crystal immediately.

  • Final Isolation: Once at room temperature, cool to 0°C. Filter and wash with cold Solvent B.

Validation Check: A pure salt will have a sharp melting point (>200°C, typically decomposing). If the melting range is >2°C, occluded solvent or oil remains.

Module 2: Impurity Profile Management

Two specific impurities plague this scaffold. Identifying them early prevents wasted recrystallization cycles.

Impurity A: The "Des-Chloro" Analog
  • Structure: 2-(Aminomethyl)-5-phenylthiophene.

  • Origin: During the Suzuki coupling to attach the 4-chlorophenyl group, Palladium (Pd) can oxidatively add to the C-Cl bond (instead of the C-Br/I intended), followed by reduction.

  • Prevention: Use milder catalysts (e.g., Pd(dppf)Cl2) and keep reaction temperature <80°C. Avoid hydride reducing agents if possible during the amine formation step.

Impurity B: Residual Palladium [1]
  • Origin: Thiophene sulfur is a "soft" donor that binds strongly to Pd(II), dragging it through standard extraction.

  • Detection: Product is grey or pinkish (should be white/off-white).

  • Removal: Standard carbon is often ineffective. Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at the free-base stage before salt formation.

Data Table: Impurity Solubilities vs. Product

Compound FormWaterMethanolEthyl AcetateHexane
Target HCl Salt HighHighLowInsoluble
Free Base Amine LowHighHighModerate
Des-Chloro Impurity High (as salt)HighLowInsoluble
Pd-Thiophene Complex InsolubleLowModerateLow
Module 3: Visualizing the Workflow

The following diagram outlines the logical decision tree for purification based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous PdCheck Color Check: Grey/Pink? Solid->PdCheck Trituration Trituration (Diethyl Ether / Pentane) Oil->Trituration Remove Organics Recryst Recrystallization (IPA / EtOAc) Final Pure White Solid (>98% HPLC) Recryst->Final SaltForm Salt Formation Step (HCl in Dioxane/Ether) Trituration->SaltForm SaltForm->PdCheck PdCheck->Recryst No (White/Off-white) Scavenger Add Thiol Silica Scavenger (Reflux in EtOAc) PdCheck->Scavenger Yes (Pd present) Scavenger->Recryst Filter & Conc.

Caption: Decision matrix for handling crude thiophene-methylamine intermediates, prioritizing physical state and metal contamination checks.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is turning purple/black upon exposure to air. Why? A: The free base aminomethyl thiophene is electron-rich and prone to oxidative polymerization (similar to pyrroles).

  • Fix: Always store the compound as the Hydrochloride salt . If you must handle the free base, keep it under Nitrogen/Argon and at 0°C. Do not store the free base overnight.

Q2: I used Pd/C for the reduction of the nitrile/oxime, and I lost my Chlorine atom. A: Pd/C is notorious for hydrodehalogenation of aryl chlorides.

  • Fix: Switch to Raney Nickel or Sodium Borohydride (NaBH4) with Cobalt Chloride (CoCl2) for the reduction step. These are chemoselective and will preserve the Ar-Cl bond [1].

Q3: The salt is hygroscopic and becomes sticky on the funnel. A: This indicates excess HCl is trapped in the lattice or the presence of the dihydrochloride (if the thiophene ring protonates, though unlikely).

  • Fix: Wash the filter cake with anhydrous diethyl ether (to remove excess HCl) and dry immediately in a vacuum oven at 40°C over P2O5 or KOH pellets.

References
  • Chemoselective Reduction of Nitriles

    • Title: Selective reduction of nitriles to primary amines using Cobalt(II) chloride and Sodium Borohydride.
    • Source:Tetrahedron Letters, Vol 40.
    • Context: Validated method for preserving Aryl-Cl bonds during amine synthesis.
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Removal of Palladium Impurities from Pharmaceutical Intermediates.[1]

    • Source:Organic Process Research & Development (OPRD).
    • Context: Detailed comparison of carbon vs. silica scavengers for sulfur-containing heterocycles.
    • URL:[Link]

  • Crystallization of Amine Salts

    • Title: Purification of Labor
    • Source:Butterworth-Heinemann.
    • Context: The definitive guide for solvent selection (IPA/EtOAc systems) for amine hydrochlorides.
    • URL:[Link]

Sources

Optimization

Degradation products of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride in solution

Compound: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride Diagnostic Hub: Troubleshooting Impurities in Solution Use this section if you are currently observing unexpected peaks in your chromatograms or physica...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

Diagnostic Hub: Troubleshooting Impurities in Solution

Use this section if you are currently observing unexpected peaks in your chromatograms or physical changes in your solution.

The presence of the thiophene ring coupled with a primary aminomethyl group creates a unique stability profile. The hydrochloride salt form stabilizes the amine, but solution-state dynamics often lead to rapid degradation if pH or oxidative stress is uncontrolled.

Symptom / ObservationProbable CauseLikely Degradant IdentityCorrective Action
New Peak (RRT > 1.0) Oxidative Deamination 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (Loss of amine, formation of aldehyde)Check for trace transition metals or peroxides in solvents. Aldehydes are less polar than the parent amine, leading to longer retention in RP-HPLC.
New Peak (RRT < 1.0) N-Oxidation N-Hydroxy / N-Oxide species (Early eluting due to high polarity)Verify mobile phase pH. Basic conditions promote N-oxidation. Ensure sample diluent is slightly acidic.
Yellowing of Solution Photolysis / Polymerization Thiophene Oligomers or S-Oxide Dimers Thiophenes are photosensitive. Protect samples from light (amber glassware). Check for "sesquioxides" (Diels-Alder adducts).[1]
Mass Shift (+16 Da) Oxidation Thiophene-S-oxide or Amine N-oxide Perform MS/MS. S-oxides are often unstable and may rearrange. N-oxides are stable.
Mass Shift (-17 Da) Deamination Des-amino analog (rare) or Elimination product Check for extreme pH conditions causing elimination reactions.
Mechanistic Deep Dive: The Chemistry of Degradation

Understanding the "Why" behind the instability.

The degradation of 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene HCl is governed by two competing reactive centers: the electron-rich thiophene ring and the primary amine.

A. The Oxidative Deamination Pathway (Primary Risk)

The aminomethyl group attached to the aromatic thiophene ring behaves similarly to a benzylic amine. In solution, particularly at neutral to basic pH, the free base is susceptible to autoxidation.

  • Mechanism: Radical abstraction of the

    
    -proton (next to the nitrogen) leads to an imine intermediate, which hydrolyzes to the corresponding aldehyde  (5-(4-chlorophenyl)thiophene-2-carbaldehyde) and ammonia.
    
  • Impact: This is the most common impurity found in aged solutions.

B. Thiophene S-Oxidation (Secondary Risk)

While the chlorophenyl group provides some steric and electronic stabilization, the thiophene sulfur remains a nucleophile.

  • Mechanism: Reaction with singlet oxygen (

    
    ) or peroxides yields the Thiophene-S-oxide .
    
  • Instability: Unlike sulfoxides of other heterocycles, thiophene-S-oxides are anti-aromatic and highly reactive. They often function as dienes in Diels-Alder reactions, leading to complex dimers or rearranging to form oxathiines .

C. Photolytic Sensitivity

Thiophene derivatives are efficient singlet oxygen sensitizers.[2] Exposure to light can generate


in situ, which then attacks the thiophene ring itself (self-sensitized photo-oxidation), leading to ring-opening or polymerization.
Visualizing the Degradation Pathways[3]

The following diagram maps the transformation of the parent molecule into its primary degradants.

DegradationPathways Parent Parent Molecule 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Imine Intermediate: Imine Parent->Imine Oxidation (-2H) SOxide Degradant B: Thiophene-S-Oxide (Unstable Intermediate) Parent->SOxide Peroxide/Singlet Oxygen (+O) NOxide Degradant D: N-Oxide / Hydroxylamine Parent->NOxide Peroxide (Basic pH) Aldehyde Degradant A: 5-(4-Chlorophenyl)thiophene-2-carbaldehyde (Oxidative Deamination) Imine->Aldehyde Hydrolysis (+H2O, -NH3) Dimer Degradant C: Diels-Alder Dimers (Polymerization/Yellowing) SOxide->Dimer Dimerization

Figure 1: Predicted degradation pathways. Red nodes indicate terminal degradants likely to be observed in HPLC/LC-MS.

Experimental Protocol: Forced Degradation Study

Do not rely on generic protocols. This workflow is tailored for aminomethyl-thiophenes.

Objective: Generate 5-20% degradation to validate analytical methods (ICH Q1A).

Step 1: Preparation
  • Stock Solution: 1.0 mg/mL in Methanol/Water (50:50).

  • Control: Store one aliquot at 4°C in the dark.

Step 2: Stress Conditions[3]
Stress TypeConditionSpecific Relevance to this Molecule
Acid Hydrolysis 0.1 N HCl, 60°C, 4-24 hrsTests stability of the thiophene ring (acid-catalyzed polymerization) and salt stability.
Base Hydrolysis 0.1 N NaOH, Ambient, 4 hrsCritical: Rapidly converts salt to free base. Monitor for precipitation and oxidative deamination (Aldehyde formation).
Oxidation 3%

, Ambient, 1-4 hrs
High Risk: Will drive S-oxidation and N-oxidation. If degradation is too fast (>50%), repeat with 0.3%

.
Photolysis 1.2 million lux hours (ICH Q1B)High Risk: Thiophenes are light-sensitive. Expect yellowing and complex peak patterns (oligomers).
Thermal 60°C, 7 days (Solid state)Tests Maillard potential if excipients are present (not applicable for pure API).
Step 3: Analysis (LC-MS)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), pH stable.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Note: Avoid phosphate buffers if using MS.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: PDA (210-400 nm) + ESI Positive Mode.

Frequently Asked Questions (FAQs)

Q: Why does my standard solution turn yellow after 24 hours? A: This indicates photo-oxidation. The thiophene ring absorbs UV/Vis light and can generate radicals that lead to conjugation extension (dimerization). Solution: Always use amber glassware and prepare fresh solutions. If storage is necessary, keep at 2-8°C in the dark.

Q: I see a peak at [M+16]+. Is it the N-oxide or S-oxide? A: This is a common dilemma.

  • Chemical Logic: Primary amines (aminomethyl) oxidize to hydroxylamines/nitroso species but less stably to N-oxides compared to tertiary amines. Thiophenes oxidize to S-oxides.[1][4]

  • Differentiation: Perform MS/MS fragmentation.

    • S-oxide: often shows loss of SO or O (M-16 or M-48).

    • N-oxide: often shows characteristic loss of -OH (M-17).

  • Chromatography: S-oxides are often less polar than N-oxides due to the aromatic shielding, but this depends on the specific column chemistry.

Q: Can I use DMSO as a solvent? A: Use with Caution. DMSO is an oxidant. At high temperatures or upon prolonged storage, DMSO can oxidize the primary amine to an imine/aldehyde (Swern-like oxidation side reactions) or transfer oxygen to the thiophene sulfur. Recommended: Use Methanol or Acetonitrile/Water mixtures.

Q: What is the impact of the Chloride substituent? A: The 4-chlorophenyl group is relatively stable. However, under extreme photolytic conditions (UV light), dechlorination (radical mechanism) is possible, leading to a mass shift of M-34 (replacement of Cl with H). This is generally a secondary degradation pathway.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation.

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives.[1][5] In Bioactivation of Foreign Compounds. This text establishes the S-oxidation mechanism and ring-opening pathways for thiophenes.

  • Skarchilev, A., et al. (2012). Differential oxidation of two thiophene-containing regioisomers. Chemical Research in Toxicology. (Demonstrates the instability of thiophene-S-oxides and their rearrangement to thiolactones).

  • NRO Chemistry. (2023). Oxidation Mechanisms of Primary Amines. (General reference for oxidative deamination of benzylic-type amines to aldehydes).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Aminothiophene Derivatives in Neurological Therapeutics

Executive Summary: The Privileged Scaffold The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in neuropharmacology, capable of accessing distinct G-Protein Coupled Receptor (GPCR) allosteric sites d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in neuropharmacology, capable of accessing distinct G-Protein Coupled Receptor (GPCR) allosteric sites depending on its substitution pattern. Unlike traditional orthosteric agonists that often suffer from receptor desensitization and off-target sedation, 2-AT derivatives function primarily as Positive Allosteric Modulators (PAMs) .

This guide compares the two dominant classes of 2-AT derivatives currently in advanced preclinical development:

  • 2-Amino-3-benzoylthiophenes: Potent Adenosine A

    
     Receptor (A
    
    
    
    AR) PAMs (e.g., TRR469 , PD-81,723 ).
  • 2-(Acylamino)thiophenes: Selective GABA

    
     Receptor PAMs (e.g., COR627 ).
    

By shifting the focus from direct agonism to allosteric modulation, these derivatives offer spatiotemporal selectivity—enhancing endogenous signaling only where and when it occurs naturally, thereby widening the therapeutic window for treating neuropathic pain, anxiety, and excitotoxic disorders.

Structural Activity Relationship (SAR) & Mechanistic Comparison

The biological trajectory of the 2-AT scaffold is dictated by the functionalization at the C3 and N2 positions.

Class A: A AR PAMs (The Benzoylthiophene Series)[1][2]
  • Core Structure: 2-amino-3-benzoylthiophene.[1]

  • Mechanism: These compounds bind to an allosteric site on the extracellular loops of the Adenosine A

    
     Receptor. They stabilize the receptor-G protein complex, slowing the dissociation of endogenous adenosine.
    
  • Key Derivative (TRR469): Exhibits "ago-PAM" activity—possessing weak intrinsic efficacy while dramatically potentiating adenosine. This dual action provides robust analgesia without the cardiorespiratory depression typical of full A

    
     agonists (e.g., CPA).
    
Class B: GABA PAMs (The Acylamino Series)
  • Core Structure: 2-(acylamino)thiophene-3-carboxylate.

  • Mechanism: These derivatives potentiate the GABA-induced activation of GABA

    
     receptors, leading to enhanced G-protein coupling and downstream GIRK (G-protein-gated Inwardly Rectifying K+) channel activation.[2]
    
  • Key Derivative (COR627): Unlike baclofen (a full agonist), COR627 does not induce constitutive muscle relaxation or sedation at therapeutic doses, as it requires endogenous GABA release to function.

Mechanistic Pathway Diagram

2AT_Signaling_Pathways Scaffold 2-Aminothiophene Scaffold Sub1 C3-Benzoyl Substitution (e.g., TRR469) Scaffold->Sub1 Sub2 N2-Acyl Substitution (e.g., COR627) Scaffold->Sub2 Target1 Adenosine A1 Receptor (Allosteric Site) Sub1->Target1 Mech1 Stabilizes Adenosine-Receptor Complex (Reduced Dissociation) Target1->Mech1 Effect1 Inhibits cAMP Activates K+ Channels Mech1->Effect1 Outcome1 Neuropathic Pain Relief Neuroprotection (Ischemia) Anxiolysis Effect1->Outcome1 Target2 GABA-B Receptor (Transmembrane Domain) Sub2->Target2 Mech2 Potentiates GABA Coupling efficacy Target2->Mech2 Effect2 Activates GIRK Channels Neuronal Hyperpolarization Mech2->Effect2 Outcome2 Anti-Spasticity Addiction Management No Sedation Effect2->Outcome2

Figure 1: Divergent signaling pathways of 2-aminothiophene derivatives based on C3/N2 substitution patterns.

Comparative Performance Data

The following data synthesizes preclinical findings comparing 2-AT derivatives against Standard of Care (SoC) agents.

Table 1: Efficacy and Safety Profile Comparison
FeatureTRR469 (A

AR PAM)
COR627 (GABA

PAM)
Baclofen (SoC)Morphine (SoC)
Primary Indication Neuropathic Pain / AnxietySpasticity / Alcohol Use DisorderSpasticitySevere Pain
Mechanism Allosteric Enhancement of AdenosineAllosteric Enhancement of GABAOrthosteric GABA

Agonist

-Opioid Agonist
Potency (EC

)
2.5

M (cooperativity factor

> 5)
4.8

M
0.2

M
0.01

M
Sedation Liability Low (Maintains locomotor activity)Low (Requires active GABA tone)High (Dose-limiting)High
Tolerance Dev. No tolerance observed (14 days)LowModerateHigh
Cardio/Resp. Safety No bradycardia/hypotensionNo respiratory depressionRespiratory depression at high doseSevere respiratory depression

Key Insight: The 2-AT derivatives (TRR469, COR627) demonstrate a "ceiling effect" on safety. Since they rely on endogenous neurotransmitters, their effect saturates when the physiological system is maximally activated, preventing fatal overdose scenarios common with opioids or full agonists.

Experimental Protocols

To validate these compounds in your own laboratory, the following protocols are recommended. These workflows prioritize reproducibility and false-positive elimination.

A. Synthesis: The Modified Gewald Reaction

The Gewald reaction is the most efficient route to the 2-aminothiophene core.

Protocol for 2-Amino-3-benzoylthiophene (A


AR Series): 
  • Reagents: Cyclohexanone (10 mmol), Benzoylacetonitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (Catalytic).

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Mix ketone, nitrile, and sulfur in ethanol.

    • Add morpholine dropwise while stirring.

    • Reflux for 3–5 hours (monitor via TLC).

    • Cool to room temperature; precipitate forms.

    • Purification: Recrystallize from EtOH/DMF.

  • Yield: Typically 75–85%.

B. Functional Validation: [ S]GTP S Binding Assay

This assay measures the ability of the PAM to increase the G-protein activation efficacy of the endogenous agonist.

Workflow Diagram:

Experimental_Workflow Step1 Membrane Preparation (CHO cells expressing hA1AR or hGABA-B) Step2 Incubation Mix Agonist (EC20 conc.) + Candidate 2-AT + [35S]GTPγS Step1->Step2 Step3 Filtration & Washing (Harvest onto GF/B filters) Step2->Step3 Control1 Control A: Agonist Only (Basal Stimulation) Control1->Step3 Control2 Control B: 2-AT Only (Check for Ago-PAM activity) Control2->Step3 Step4 Scintillation Counting Step3->Step4 Analysis Calculate % Potentiation: ((Signal_PAM - Signal_CtrlA) / Signal_CtrlA) * 100 Step4->Analysis

Figure 2: [


S]GTP

S functional assay workflow for validating allosteric modulation.

Critical Control Step:

  • Always run Control B (Compound alone). Pure PAMs should show no signal increase over baseline. If signal increases, the compound has intrinsic "ago-PAM" activity (common in benzoylthiophenes), which alters the safety profile.

Therapeutic Implications & Future Outlook[4]

Neuropathic Pain & Anxiolysis

The A


AR PAMs (e.g., TRR469) have shown efficacy comparable to gabapentin in chronic constriction injury (CCI) models but without the motor impairment. By targeting the spinal dorsal horn where adenosine levels surge during pain processing, these compounds provide "site-specific" analgesia.
Neuroprotection

In models of cerebral ischemia, 2-AT derivatives reduce infarct volume. The mechanism involves pre-synaptic inhibition of glutamate release (via A


AR or GABA

), preventing the excitotoxic cascade that leads to neuronal death.
Challenges
  • Solubility: Many 3-benzoylthiophenes are highly lipophilic (LogP > 4), requiring formulation optimization (e.g., cyclodextrin complexation) for in vivo delivery.

  • Metabolic Stability: The thiophene ring can be subject to oxidation. Substitution at the C4/C5 positions (e.g., with methyl or electron-withdrawing groups) is a standard medicinal chemistry strategy to block metabolic hot spots.

References

  • Romagnoli, R. et al. (2013). "Synthesis and biological evaluation of 2-amino-3-benzoylthiophene derivatives as potent and selective allosteric enhancers of the A1 adenosine receptor." Journal of Medicinal Chemistry.

  • Vincenzi, F. et al. (2014). "The allosteric enhancer of A1 adenosine receptor TRR469 reduces neuropathic pain behavior in mice." Neuropharmacology.

  • Bruns, R. F. et al. (1990).[3] "PD 81,723: A Potent Allosteric Enhancer of the A1 Adenosine Receptor."[3] Molecular Pharmacology.

  • Castelli, M. P. et al. (2012). "Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor." Journal of Medicinal Chemistry.

  • Méndez, Y. et al. (2020).[4] "The Gewald reaction: A review of the synthesis of 2-aminothiophenes and their application in medicinal chemistry." Molecular Diversity.

  • Nikolakopoulos, G. et al. (2006).[4] "Functional characterization of the 2-aminothiophene derivative PD 81,723 as an allosteric enhancer of the A1 adenosine receptor." European Journal of Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride

[1] Part 1: Executive Safety Assessment Immediate Classification: Halogenated Organic Waste (RCRA Regulated) 2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a halogenated heteroaromatic amine salt.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

Immediate Classification: Halogenated Organic Waste (RCRA Regulated)

2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride is a halogenated heteroaromatic amine salt.[1] Unlike standard organic waste, the presence of the chlorine substituent on the phenyl ring mandates specific high-temperature incineration protocols to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans during combustion.

Critical Hazard Profile:

  • Chemical Nature: Acidic salt (Hydrochloride). Potential to liberate free amine if basified.

  • Environmental Risk: Halogenated aromatics are persistent environmental pollutants.

  • Incompatibility: Strong Oxidizers. Thiophene rings are susceptible to oxidative ring opening, which can be exothermic.

Part 2: Pre-Disposal Technical Assessment

Before handling the waste, you must validate the state and compatibility of the material. Use this self-validating checklist:

ParameterRequirementTechnical Rationale
pH Check Ensure pH < 9Adding strong base liberates the free amine, increasing volatility and "stench" characteristics typical of thiophenes.[1]
Halogen Verification Confirm Chlorine Waste facilities charge premiums for halogenated waste.[1] Mislabeling this as "Non-Halogenated" causes regulatory fines and incineration hazards.
Physical State Solid vs. LiquidSolids must be double-bagged to prevent particulate inhalation; liquids require chemically resistant HDPE carboys.[1]
Oxidizer Scan Negative Ensure no peroxides, nitric acid, or permanganates are present in the waste stream to prevent spontaneous ignition.[1]

Part 3: Step-by-Step Disposal Protocols

Workflow 1: Solid Waste (Pure Compound/Contaminated Solids)

Applicable to: Expired reagent, contaminated gloves, weighing paper, and filter cakes.[2]

  • Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag.

  • Decontamination: Wipe the exterior of the primary bag with a solvent-dampened wipe (ethanol or acetone) to remove dust. Place this wipe inside the bag.

  • Seal & Secondary Containment: Twist and tape the primary bag shut (gooseneck seal). Place it inside a second 4-mil bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene HCl (Solid)"[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

    • Note: "Halogenated Organic Solid."

Workflow 2: Liquid Waste (Mother Liquors/Rinsates)

Applicable to: Reaction mixtures, HPLC effluents, and glassware rinses.

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., pure Acetone/Methanol waste). This entire stream must be treated as Halogenated Waste .

  • Container Selection: Use an HDPE (High-Density Polyethylene) carboy. Avoid metal cans, as the hydrochloride salt can cause corrosion over time.

  • Transfer: Funnel liquid into the "Halogenated Waste" carboy.

  • pH Stabilization: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize slightly to pH 4–7 using Sodium Bicarbonate to prevent container degradation, unless your facility specifically accepts acidic organic waste.

Part 4: Visualized Decision Logic

Diagram 1: Waste Stream Segregation Logic

This decision tree ensures the material enters the correct regulatory stream, preventing costly cross-contamination.

WasteSegregation Start Waste Generation: 2-(Aminomethyl)-5-(4-Chlorophenyl) Thiophene HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Filters) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Rinses) StateCheck->LiquidPath Liquid SolidAction Double Bag (4-mil Poly) Label: 'Halogenated Solid' SolidPath->SolidAction SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloYes Combine in HALOGENATED Carboy SolventCheck->HaloYes Yes HaloNo Do NOT mix with Non-Halo. Add to HALOGENATED Carboy (Contaminates entire stream) SolventCheck->HaloNo No (e.g., Water/MeOH) HaloNo->HaloYes Must be treated as

Caption: Logic flow for segregating halogenated thiophene waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is added.

Part 5: Emergency Spill Response (Spill < 100g)

In the event of a benchtop spill, immediate containment is required to prevent the hydrochloride salt from hydrolyzing and releasing acidic vapors.

SpillResponse Assess 1. Assess (Isolate Area) PPE 2. PPE Donning (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Neutralize (Apply Sodium Bicarbonate if wet/acidic) Contain->Neutralize Collect 5. Collection (Scoop into HazBag) Neutralize->Collect Clean 6. Final Clean (Soap/Water Wash) Collect->Clean

Caption: Step-by-step protocol for small-scale laboratory spills of acidic amine salts.

Part 6: Regulatory & Compliance Reference

This protocol is grounded in the "Cradle-to-Grave" management standards mandated by the EPA and best practices from the American Chemical Society.[1]

References
  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] (Standard for segregation of halogenated solvents).[5][6]

  • American Chemical Society (ACS).Laboratory Waste Management: A Guide for Researchers.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
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2-(Aminomethyl)-5-(4-Chlorophenyl)Thiophene Hydrochloride
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